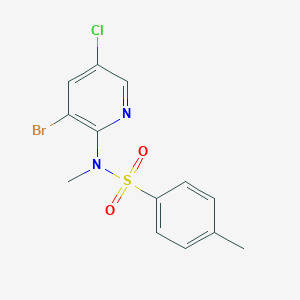
N-(3-Bromo-5-chloropyridin-2-yl)-N,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-5-chloropyridin-2-yl)-N,4-dimethylbenzene-1-sulfonamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and a benzene ring substituted with a sulfonamide group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-bromo-5-chloropyridine with N,4-dimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromo-5-chloropyridin-2-yl)-N,4-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are usually carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran or diethyl ether, at low temperatures.
Major Products Formed:
Substitution Reactions: The major products are substituted pyridine derivatives, where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation Reactions: The major products are sulfone derivatives, where the sulfonamide group is oxidized to a sulfone.
Reduction Reactions: The major products are amine derivatives, where the sulfonamide group is reduced to an amine.
Scientific Research Applications
N-(3-Bromo-5-chloropyridin-2-yl)-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, as it can act as a ligand for various biological targets.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-chloropyridin-2-yl)-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-Bromo-5-chloropyridin-2-yl)-N,4-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(3-Bromo-5-chloropyridin-2-yl)-N-methylbenzenesulfonamide: This compound has a similar structure but lacks the additional methyl group on the benzene ring.
N-(3-Bromo-5-chloropyridin-2-yl)-N,4-dimethylbenzenesulfonamide: This compound has a similar structure but with different substituents on the pyridine ring.
N-(3-Bromo-5-chloropyridin-2-yl)-N,4-dimethylbenzenesulfonamide: This compound has a similar structure but with different substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties that make it suitable for a wide range of applications.
Properties
CAS No. |
823201-97-4 |
|---|---|
Molecular Formula |
C13H12BrClN2O2S |
Molecular Weight |
375.67 g/mol |
IUPAC Name |
N-(3-bromo-5-chloropyridin-2-yl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O2S/c1-9-3-5-11(6-4-9)20(18,19)17(2)13-12(14)7-10(15)8-16-13/h3-8H,1-2H3 |
InChI Key |
YTXVJVSXRXZQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















